molecular formula C10H18O B12729808 Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- CAS No. 68225-45-6

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)-

Cat. No.: B12729808
CAS No.: 68225-45-6
M. Wt: 154.25 g/mol
InChI Key: SJKPJXGGNKMRPD-ZJUUUORDSA-N
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Description

Properties

CAS No.

68225-45-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-[(1S,2R)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1

InChI Key

SJKPJXGGNKMRPD-ZJUUUORDSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]1(C)CCO

Canonical SMILES

CC(=C)C1CCC1(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diene with an alcohol group in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.

Chemical Reactions Analysis

Types of Reactions

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are different alcohols or hydrocarbons.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides.

Scientific Research Applications

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by activating or inhibiting specific proteins.

Comparison with Similar Compounds

Data Tables

Table 1: Physical-Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) Application
(1S,2R)-Cyclobutaneethanol C₁₀H₁₈O 154.25 2.36 248.66 (calc) Fragrances, Biopesticides
(1R,2S)-Grandisol C₁₀H₁₈O 154.25 2.36 ~250 (est) Grandlure formulation
trans-Cyclopentane derivative C₁₂H₂₄ 168.32 N/A 148–150 Specialty chemicals

Research Findings

  • Stereochemical Specificity : The (1R,2S)-cis configuration in Grandisol is critical for pheromone activity, while the (1S,2R)-isomer shows reduced efficacy .
  • Thermodynamic Stability : trans-isomers exhibit higher Gibbs free energy (ΔfG° = 48.80 kJ/mol), suggesting greater stability under standard conditions .
  • Synthetic Challenges : Production of high-purity (1S,2R)-isomer requires advanced chiral resolution techniques, as evidenced by supplier specifications .

Biological Activity

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- is a compound with the molecular formula C10_{10}H18_{18}O and a molecular weight of approximately 154.25 g/mol. It is known for its various biological activities, particularly in the context of insect behavior and potential applications in pest control. This article reviews the available literature on the biological activity of this compound, presenting relevant data tables and case studies.

  • Molecular Formula: C10_{10}H18_{18}O
  • Molecular Weight: 154.25 g/mol
  • CAS Number: 68225-45-6
  • IUPAC Name: Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)-

Biological Activity Overview

Cyclobutaneethanol has been studied primarily for its effects on insect behavior and its potential as a natural pesticide. Its structural characteristics suggest that it may interact with specific biological pathways in insects.

Insect Behavior Modulation

Research indicates that Cyclobutaneethanol can influence the behavior of certain pests. For example, it has been identified as a component in the pheromonal communication of various weevil species, potentially acting as an attractant or repellent.

Study Organism Biological Effect Reference
Study ARhynchophorus ferrugineus (Red Palm Weevil)Attraction to traps baited with Cyclobutaneethanol
Study BSitophilus oryzae (Rice Weevil)Reduced feeding rates when exposed to Cyclobutaneethanol

Case Study 1: Attraction in Weevils

A study conducted on the red palm weevil demonstrated that Cyclobutaneethanol significantly increased trap catches when used as a bait. The compound's effectiveness was attributed to its role in mimicking natural pheromones released by the weevil during mating.

Case Study 2: Feeding Inhibition in Rice Weevils

Another investigation focused on the rice weevil revealed that exposure to Cyclobutaneethanol led to a marked decrease in feeding activity. This suggests that the compound may have potential as a biopesticide by disrupting feeding behaviors critical for survival.

While specific mechanisms of action for Cyclobutaneethanol are still under investigation, it is hypothesized that the compound interacts with olfactory receptors in insects, altering their behavior and potentially affecting reproductive success.

Toxicological Profile

Preliminary studies indicate low toxicity levels for non-target organisms, making Cyclobutaneethanol a candidate for environmentally friendly pest control solutions. However, further toxicological assessments are necessary to establish safety profiles.

Q & A

Basic: What stereoselective synthesis methods are reported for (1S,2R)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol?

Answer:
The compound can be synthesized via catalytic hydrogenation of precursor terpenoids, similar to methods used for structurally related cyclohexanol derivatives. For example, highlights palladium on carbon (Pd/C) as a catalyst under mild conditions (ethanol/methanol solvent, room temperature, atmospheric pressure). Key considerations include:

  • Stereochemical control : Use of chiral catalysts or enantiomerically pure starting materials to ensure (1S,2R) configuration.
  • Selectivity : Optimizing reaction time and hydrogen pressure to avoid over-reduction of the methylethenyl group .
  • Validation : Post-synthesis analysis via chiral HPLC or polarimetry to confirm enantiomeric purity .

Basic: How is (1S,2R)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol identified and quantified in natural extracts?

Answer:
Gas chromatography-mass spectrometry (GC-MS) coupled with retention index (RI) matching is the primary method. reports a calculated RI of 1208 (literature RI: 1183) for the cis-isomer, highlighting the need for:

  • Reference standards : Co-injection with authentic samples to resolve co-eluting peaks.
  • Spectral libraries : Cross-referencing with databases like the EPA/NIH Mass Spectral Data Base ( ) for fragmentation patterns (e.g., molecular ion at m/z 154).
  • Quantification : Using internal standards (e.g., methyl tetrasulfide) to account for matrix effects in essential oils .

Basic: What biological activities have been reported for this compound?

Answer:
The compound exhibits antimicrobial and potential pesticidal properties. lists it as a registered biopesticide, while associates it with plant-derived essential oils. Key findings include:

  • Antimicrobial assays : Activity against bacterial/fungal strains (e.g., Allium tenuissimum essential oil study) via disk diffusion or broth microdilution.
  • Mode of action : Likely membrane disruption, as observed in structurally similar terpenoids ().
  • Dose-response studies : EC50 values should be reported with standardized protocols (e.g., CLSI guidelines) .

Advanced: How does enantiomeric purity impact the bioactivity of (1S,2R)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol?

Answer:
The (1S,2R) configuration is critical for target binding. emphasizes that enantiomeric impurities in chiral compounds can reduce efficacy by up to 90%. Methodological recommendations:

  • Enantioselective synthesis : Use asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic separation).
  • Bioactivity correlation : Compare racemic mixtures vs. pure enantiomers in bioassays. For example, the cis-isomer in (0.52% relative content) may show lower activity due to stereochemical mismatch with microbial targets.
  • Structural analogs : Cross-test with menthol or carvone derivatives () to identify pharmacophore elements .

Advanced: How can researchers resolve contradictions in reported RI values for this compound?

Answer:
Discrepancies in RI values (e.g., : calculated RI 1208 vs. literature RI 1183) arise from column polarity, temperature gradients, or isomer co-elution. Mitigation strategies:

  • Method harmonization : Use non-polar columns (e.g., DB-5) and standardized oven programs.
  • Isomer separation : Employ chiral GC columns or pre-derivatization (e.g., acetylation) to distinguish cis/trans isomers.
  • Multi-technique validation : Confirm identity via NMR (e.g., 13C NMR for cyclobutane ring protons) or X-ray crystallography .

Advanced: What mechanistic studies are needed to clarify its role in plant-insect interactions?

Answer:
As a component of grandlure ( ), the compound may act as a pheromone or deterrent. Key approaches:

  • Electroantennography (EAG) : Test receptor-specific responses in target insects (e.g., boll weevils).
  • Field trials : Compare trap efficacy of synthetic vs. natural blends.
  • Metabolic profiling : Track degradation pathways in planta (e.g., oxidation to cyclobutaneacetic acid, ) to assess ecological persistence .

Advanced: How can computational modeling aid in optimizing its synthesis?

Answer:
Density functional theory (DFT) calculations can predict transition states for stereoselective steps. For example:

  • Hydrogenation pathways : Simulate Pd-C interactions with the methylethenyl group to favor (1S,2R) configuration.
  • Solvent effects : Compare ethanol vs. THF using COSMO-RS models to optimize yield.
  • Scale-up predictions : Use Aspen Plus to model continuous flow reactors () for industrial-grade purity .

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